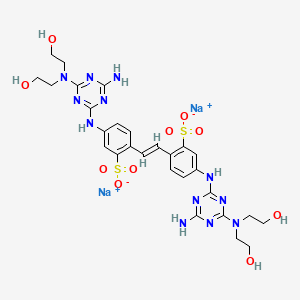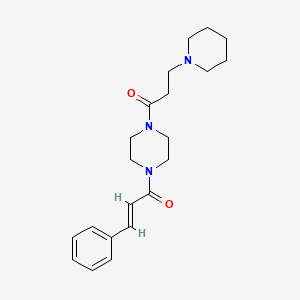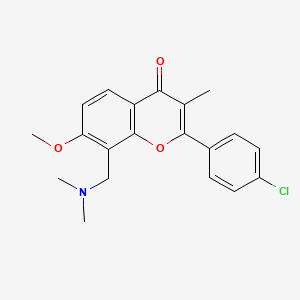
Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable flavone precursor.
Chlorination: The precursor undergoes chlorination to introduce the 4’-chloro group.
Dimethylaminomethylation: The 8-position is functionalized with a dimethylaminomethyl group using a Mannich reaction.
Methoxylation: The 7-position is methoxylated using a methylating agent such as dimethyl sulfate.
Methylation: The 3-position is methylated using a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavone core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones.
Scientific Research Applications
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Flavone, 4’-chloro-7-methoxy-3-methyl-: Lacks the dimethylaminomethyl group at the 8-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-3-methyl-: Lacks the methoxy group at the 7-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-: Lacks the methyl group at the 3-position.
Uniqueness
The presence of the 4’-chloro, 8-((dimethylamino)methyl), 7-methoxy, and 3-methyl groups in Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- makes it unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other flavone derivatives.
Properties
CAS No. |
86073-60-1 |
|---|---|
Molecular Formula |
C20H20ClNO3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20ClNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
InChI Key |
SLACVLUCWZYDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




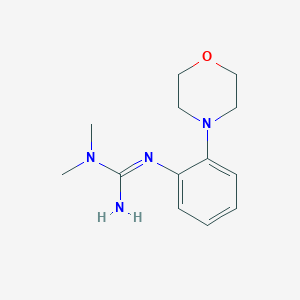

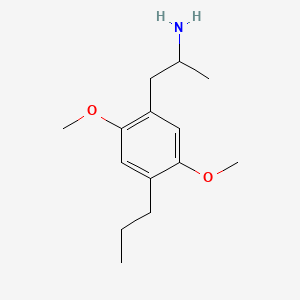

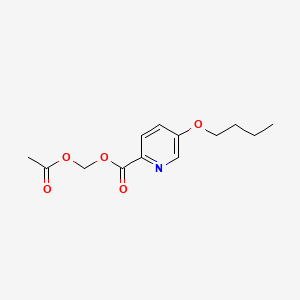
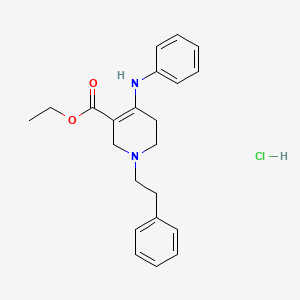
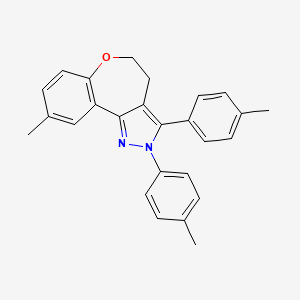
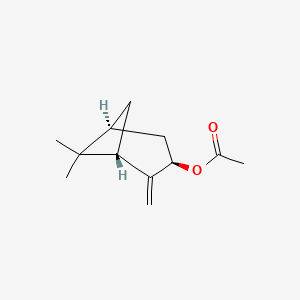
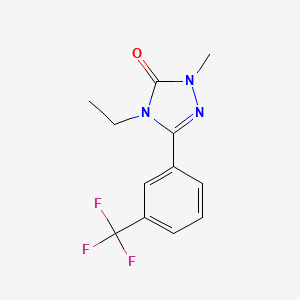
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
